molecular formula C9H15N3O4S2 B14177408 4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine CAS No. 922505-02-0

4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine

Cat. No.: B14177408
CAS No.: 922505-02-0
M. Wt: 293.4 g/mol
InChI Key: RADHNMHXKMVXGS-UHFFFAOYSA-N
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Description

4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a thiadiazole moiety and a methoxyethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyethanesulfonyl chloride with morpholine to form 4-(2-methoxyethanesulfonyl)morpholine. This intermediate is then reacted with a thiadiazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole moiety may also interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethanesulfonyl)morpholine: This compound lacks the thiadiazole moiety but shares the methoxyethanesulfonyl group.

    2-(N-Morpholino)ethanesulfonic acid: This compound has a similar sulfonyl group but differs in the overall structure.

Uniqueness

4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine is unique due to the presence of both the thiadiazole and morpholine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

922505-02-0

Molecular Formula

C9H15N3O4S2

Molecular Weight

293.4 g/mol

IUPAC Name

4-[5-(2-methoxyethylsulfonyl)-1,2,4-thiadiazol-3-yl]morpholine

InChI

InChI=1S/C9H15N3O4S2/c1-15-6-7-18(13,14)9-10-8(11-17-9)12-2-4-16-5-3-12/h2-7H2,1H3

InChI Key

RADHNMHXKMVXGS-UHFFFAOYSA-N

Canonical SMILES

COCCS(=O)(=O)C1=NC(=NS1)N2CCOCC2

Origin of Product

United States

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